BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE
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Overview
Description
BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE: is a heterocyclic compound belonging to the piperidine class. It is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a methyl group attached to a piperidine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzyl and tert-butyl reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between piperidine derivatives and biological targets. It helps in understanding the structure-activity relationships and the development of new bioactive compounds .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
- BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE
- 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
- 2-benzyl 1-tert-butyl (2R,4R)-4-methylpiperidine-1,2-dicarboxylate
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,4S)-4-methylpiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14-10-11-20(18(22)24-19(2,3)4)16(12-14)17(21)23-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3/t14-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZPZDIZYAVNKA-HOCLYGCPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678088 |
Source
|
Record name | 2-Benzyl 1-tert-butyl (2S,4S)-4-methylpiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339183-92-5 |
Source
|
Record name | 2-Benzyl 1-tert-butyl (2S,4S)-4-methylpiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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